molecular formula C8H8N2O3 B057735 2-Acetylaminoisonicotinic acid CAS No. 54221-95-3

2-Acetylaminoisonicotinic acid

Cat. No. B057735
Key on ui cas rn: 54221-95-3
M. Wt: 180.16 g/mol
InChI Key: VNQIEKXUBYBTPS-UHFFFAOYSA-N
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Patent
US05972975

Procedure details

In a 500 mL beaker fitted with a large Teflon coated magnetic stirrer bar was added 200 mL of water and 20 g (133 mmol) of 4-methyl-2-acetylaminopyridine. The solution temperature was raised to 85° C. and 46 g (291 mmol, 2.2 eq) of potassium permanganate was added portionwise over 1 h at such a rate that the solution temperature remained between 85-90° C. After permanganate addition was completed, the mixture was stirred for 30 min at 90° C. The mixture was then filtered through a bed of celite while still hot and then the filtrate volume was reduced by two thirds in vacuo. After cooling to room temperature, the mixture was again filtered through celite. The pH of the filtrate was adjusted to 4.5 with concentrated HCl. The water was removed in vacuo and the product recrystallized from water/ethanol to give 3.4 g of the title compound.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9](=[O:11])[CH3:10])[CH:3]=1.[Mn]([O-])(=O)(=O)=[O:13].[K+].[Mn]([O-])(=O)(=O)=O.[OH2:23]>>[C:1]([C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9](=[O:11])[CH3:10])[CH:3]=1)([OH:13])=[O:23] |f:1.2|

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-]
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
CC1=CC(=NC=C1)NC(C)=O
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 mL beaker fitted with a large Teflon coated magnetic stirrer bar
CUSTOM
Type
CUSTOM
Details
remained between 85-90° C
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a bed of celite while still hot and then the filtrate volume
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was again filtered through celite
CUSTOM
Type
CUSTOM
Details
The water was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the product recrystallized from water/ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)(O)C1=CC(=NC=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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